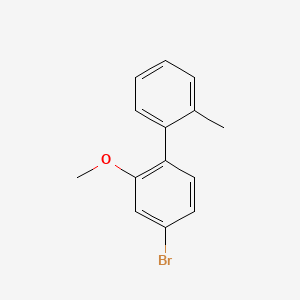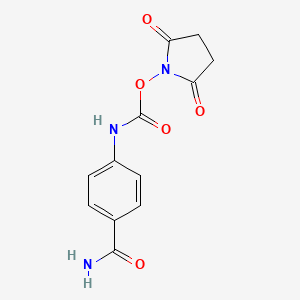
CaM kinase II inhibitor TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is widely used in scientific research due to its ability to inhibit CaM kinase II with an IC50 value of 40 nM . CaM kinase II is a crucial enzyme involved in various cellular processes, including memory formation, synaptic plasticity, and cell cycle regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CaM kinase II inhibitor TFA salt involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The peptide chain is assembled step-by-step on a solid support, usually a resin. Each amino acid is added sequentially, with protective groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protective groups are removed. This step often involves the use of strong acids like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
CaM kinase II inhibitor TFA salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in:
Oxidation: The presence of certain amino acids, such as methionine, can lead to oxidation reactions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Protective groups on amino acids can be substituted with other functional groups during synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for cleavage and deprotection steps.
Dicyclohexylcarbodiimide (DCC): A coupling reagent used in peptide bond formation.
N,N-Diisopropylethylamine (DIPEA): A base used to neutralize acids during synthesis.
Major Products Formed
The primary product formed is the this compound itself. By-products may include truncated peptides, deletion sequences, and other impurities, which are removed during purification.
科学研究应用
CaM kinase II inhibitor TFA salt has a wide range of applications in scientific research:
Neuroscience: Used to study the role of CaM kinase II in synaptic plasticity and memory formation.
Cell Biology: Investigates the involvement of CaM kinase II in cell cycle regulation and apoptosis.
Pharmacology: Evaluates the potential of CaM kinase II inhibitors as therapeutic agents for neurological disorders.
Biochemistry: Studies the biochemical pathways regulated by CaM kinase II.
作用机制
CaM kinase II inhibitor TFA salt exerts its effects by binding to the catalytic domain of CaM kinase II, thereby preventing its activation by calcium/calmodulin. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include various proteins involved in synaptic transmission, gene expression, and cell cycle progression .
相似化合物的比较
Similar Compounds
KN-93: Another CaM kinase II inhibitor, but less potent compared to CaM kinase II inhibitor TFA salt.
AIP (Autocamtide-2-related inhibitory peptide): Similar in structure but without the TFA salt form.
CaMKII (281-302Ala286): A peptide inhibitor with lower potency.
Uniqueness
This compound is unique due to its high specificity and potency. It is 50 and 500 times more potent than CaMKII (281-302Ala286) and KN-93, respectively . This makes it a valuable tool for precise inhibition of CaM kinase II in various research applications.
属性
分子式 |
C66H117F3N22O21 |
|---|---|
分子量 |
1611.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
InChI 键 |
AQERPQDFAQEHFS-PNTPNKCPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
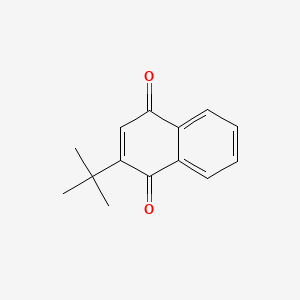
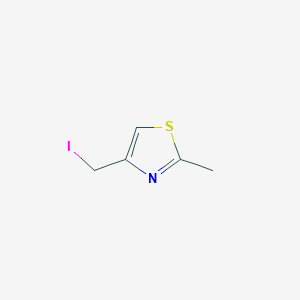

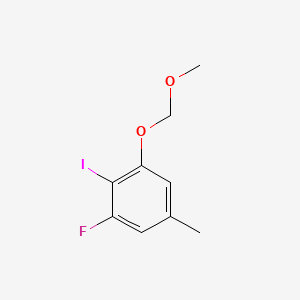
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)






